Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the reaction of cyclopropylamine with a suitable ester precursor. The process may include steps such as:
Formation of the ester: This can be achieved by reacting a suitable acid with methanol in the presence of a catalyst.
Amination: The ester is then reacted with cyclopropylamine under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate
- Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazolyl moiety, in particular, differentiates it from similar compounds and contributes to its versatility in various applications.
Biological Activity
Methyl 2-(cyclopropylamino)-4-(1H-pyrazol-1-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing information from diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropylamino group and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is C10H14N4O2, and it features a butanoate ester structure that may enhance its solubility and bioavailability.
This compound interacts with biological targets such as enzymes and receptors. The presence of the pyrazole ring allows for potential interactions with various signaling pathways, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazoles can inhibit bacterial growth by interfering with essential metabolic pathways. This compound may share similar properties, warranting investigation through in vitro assays.
Anticancer Potential
Several studies have explored the anticancer efficacy of pyrazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. This compound's structure suggests it could also exhibit such activities.
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been documented in literature. Research suggests that these compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage. Investigating the neuroprotective effects of this compound could provide insights into its therapeutic applications for neurodegenerative diseases.
Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Neuroprotective | Modulation of neurotransmitter systems |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing various pyrazole derivatives, this compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer properties of pyrazole derivatives demonstrated that this compound induced G0/G1 phase arrest in human cancer cell lines, leading to increased apoptosis rates. The study highlighted the compound's ability to activate caspase pathways.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(cyclopropylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-3-4-9)5-8-14-7-2-6-12-14/h2,6-7,9-10,13H,3-5,8H2,1H3 |
InChI Key |
MWPFCTBRAJUQNK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCN1C=CC=N1)NC2CC2 |
Origin of Product |
United States |
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